molecular formula C19H18O4 B14649599 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one CAS No. 51971-03-0

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one

Katalognummer: B14649599
CAS-Nummer: 51971-03-0
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: XECAISJDBWRGNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one is a complex organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one typically involves multi-step organic reactions. Common starting materials may include hydroxyxanthene derivatives and methoxy-substituted aromatic compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones.

    Reduction: Formation of hydro derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxy derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Xanthene: The parent compound with a simpler structure.

    Fluorescein: A xanthene derivative widely used as a fluorescent dye.

    Eosin: Another xanthene derivative used in histology and as a dye.

Uniqueness

1-Hydroxy-3-methoxy-4-(3-methylbut-2-EN-1-YL)-9H-xanthen-9-one stands out due to its specific functional groups and potential biological activities. Its unique structure allows for diverse chemical modifications and applications.

Conclusion

This compound is a compound of significant interest in various scientific fields

Eigenschaften

CAS-Nummer

51971-03-0

Molekularformel

C19H18O4

Molekulargewicht

310.3 g/mol

IUPAC-Name

1-hydroxy-3-methoxy-4-(3-methylbut-2-enyl)xanthen-9-one

InChI

InChI=1S/C19H18O4/c1-11(2)8-9-13-16(22-3)10-14(20)17-18(21)12-6-4-5-7-15(12)23-19(13)17/h4-8,10,20H,9H2,1-3H3

InChI-Schlüssel

XECAISJDBWRGNY-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCC1=C(C=C(C2=C1OC3=CC=CC=C3C2=O)O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.